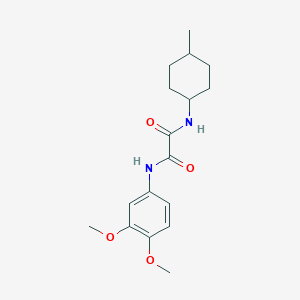![molecular formula C18H20N2O4S B4397283 N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4397283.png)
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide
Descripción general
Descripción
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide, also known as NS8593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NS8593 is a selective and potent modulator of small-conductance Ca2+-activated K+ (SK) channels, which play essential roles in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Mecanismo De Acción
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide modulates SK channels by binding to a specific site on the channel protein, leading to an increase in channel activity. SK channels are involved in the regulation of neuronal excitability by controlling the afterhyperpolarization (AHP) of action potentials. By enhancing SK channel activity, this compound can increase the AHP and reduce the firing rate of neurons, leading to the suppression of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce the frequency and duration of epileptic seizures, improve motor function in animal models of Parkinson's disease, and reduce anxiety-like behavior in animal models of anxiety. This compound has also been shown to have anti-inflammatory effects and can reduce the production of proinflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for SK channels, which allows for precise modulation of neuronal activity. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other ion channels.
Direcciones Futuras
There are several future directions for research on N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide, including the development of more potent and selective SK channel modulators, the investigation of this compound's effects on other neurological and psychiatric disorders, and the exploration of this compound's potential as a therapeutic agent in clinical trials. Additionally, further research is needed to elucidate the mechanisms underlying this compound's effects on neuronal activity and to identify potential side effects and safety concerns associated with its use.
Aplicaciones Científicas De Investigación
N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and anxiety. Studies have shown that this compound can enhance SK channel activity, leading to the suppression of neuronal excitability and the reduction of seizure activity in animal models of epilepsy. In addition, this compound has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. This compound has also been found to have anxiolytic effects in animal models of anxiety, suggesting its potential use as a novel treatment for anxiety disorders.
Propiedades
IUPAC Name |
N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(21)19-17-11-16(7-8-18(17)24-2)25(22,23)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWMLOBHGKYUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4397220.png)
![N-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4397221.png)
![ethyl 4-acetyl-2'-amino-1',5-dimethyl-2-oxo-1'H-spiro[furan-3,4'-quinoline]-3'-carboxylate](/img/structure/B4397225.png)
![2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397229.png)



![3,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4397253.png)
![3,4,5-trimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4397264.png)
![2-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4397272.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4397274.png)
![2-(4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397281.png)